N-(1,2-oxazol-3-yl)cyclohex-3-ene-1-carboxamide
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Overview
Description
N-(1,2-oxazol-3-yl)cyclohex-3-ene-1-carboxamide is a compound that features a cyclohexene ring attached to a carboxamide group and an oxazole ring
Preparation Methods
The synthesis of N-(1,2-oxazol-3-yl)cyclohex-3-ene-1-carboxamide can be achieved through several synthetic routes. One common method involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4), followed by bromination and epoxidation reactions . The structures of the resulting products are determined by spectroscopic methods. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(1,2-oxazol-3-yl)cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the cyclohexene ring.
Bromination and Epoxidation: These reactions involve the addition of bromine or an epoxide group to the compound, leading to the formation of substituted bicyclic lactone derivatives.
Scientific Research Applications
N-(1,2-oxazol-3-yl)cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(1,2-oxazol-3-yl)cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, as a glycosidase inhibitor, it mimics the substrate, transition state, or enzyme reaction product, thereby inhibiting the enzyme’s activity . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in treating diseases.
Comparison with Similar Compounds
N-(1,2-oxazol-3-yl)cyclohex-3-ene-1-carboxamide can be compared with other similar compounds, such as:
- N-(2-methyl-1,3-benzoxazol-5-yl)cyclohex-3-ene-1-carboxamide
- N-(5-methyl-1,2-oxazol-3-yl)acetamide
- 3-(cyclohex-3-en-1-yl)-1,2-oxazol-5-amine
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of the cyclohexene ring, carboxamide group, and oxazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
N-(1,2-oxazol-3-yl)cyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c13-10(8-4-2-1-3-5-8)11-9-6-7-14-12-9/h1-2,6-8H,3-5H2,(H,11,12,13) |
InChI Key |
VFZAUIJJZPASDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=NOC=C2 |
Origin of Product |
United States |
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